Pefachrome(R) fxa*

Description

The exact mass of the compound Pefachrome(R) fxa* is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pefachrome(R) fxa* suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pefachrome(R) fxa* including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80895-10-9 |

|---|---|

Molecular Formula |

C27H42N8O9 |

Molecular Weight |

622.7 g/mol |

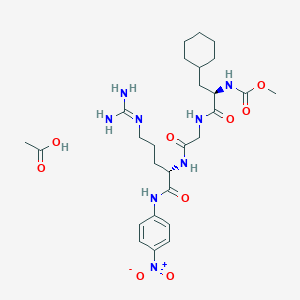

IUPAC Name |

acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1 |

InChI Key |

QXWRKXQCMBOLJR-CMXBXVFLSA-N |

Isomeric SMILES |

CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Pictograms |

Irritant |

sequence |

XGR |

Origin of Product |

United States |

Foundational & Exploratory

Pefachrome® FXa: A Technical Guide to its Core Functionality and Application

For Researchers, Scientists, and Drug Development Professionals

Pefachrome® FXa is a highly specific and sensitive chromogenic substrate designed for the quantitative determination of Factor Xa (FXa) activity. This synthetic oligopeptide plays a crucial role in coagulation research, diagnostic assays, and the development of anticoagulant therapies. Its principle relies on a straightforward enzymatic reaction that produces a quantifiable color change, making it an invaluable tool in the study of hemostasis and thrombosis.

Core Mechanism of Action

Pefachrome® FXa is a synthetic peptide chain linked to a chromophore group, p-nitroaniline (pNA).[1] The peptide sequence is specifically designed to be recognized and cleaved by the active enzyme Factor Xa. When FXa is present in a sample, it hydrolyzes the amide bond between the arginine residue of the peptide and the pNA molecule. This cleavage releases free pNA, which is yellow and exhibits strong absorbance at a wavelength of 405 nm.[1] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.

The fundamental reaction is as follows:

Peptide-pNA (colorless) --(Factor Xa)--> Peptide + pNA (yellow)

Several variants of Pefachrome® FXa exist, each with a slightly different peptide sequence, which can influence their kinetic properties. Common formulations include Pefachrome® FXa 8595, Pefachrome® FXa/LAL 5288, Pefachrome® FXa 5277, and Pefachrome® FXa 2732.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different Pefachrome® FXa variants, providing a basis for comparison and selection for specific research needs.

Table 1: Physicochemical Properties of Pefachrome® FXa Variants

| Property | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 | Pefachrome® FXa (General) |

| Formula | Z-D-Arg-Gly-Arg-pNA · 2HCl[3][7] | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[8] | CH3SO2-D-Leu-Gly-Arg-pNA · AcOH[6] | C27H42N8O9[1] |

| Molecular Weight ( g/mol ) | 714.6[3][7] | 622.7[8][9] | Not Specified | 622.7[1] |

| Solubility | > 10 mM in distilled H2O[3][7] | Up to 4 mM in distilled H2O[8][9] | Not Specified | Not Specified |

Table 2: Kinetic Parameters of Pefachrome® FXa Variants

| Parameter | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 5277 (with Thrombin) |

| KM | 0.1 mol/L[3][7] | 0.106 mM[8][9] | 233 µM (human) / 154 µM (bovine)[6] |

| kcat | 290 s-1[3][7] | 140 s-1[8][9] | 5643 min-1 (human) / 1080 min-1 (bovine)[6] |

| Vmax | Not Specified | Not Specified | 0.736 µM/min (human) / 0.141 µM/min (bovine)[6] |

Experimental Protocols

The following provides a detailed methodology for a common application of Pefachrome® FXa: the determination of Factor X in plasma.

Principle:

Factor X in a plasma sample is activated to Factor Xa by Russell's Viper Venom (RVV-X). The generated Factor Xa then cleaves the Pefachrome® FXa substrate, and the rate of p-nitroaniline (pNA) release is measured spectrophotometrically at 405 nm.

Materials:

-

Pefachrome® FXa

-

Russell's Viper Venom-X (RVV-X) solution (25 AU/ml in 25 mM CaCl2)[3][7][8]

-

Human citrated plasma sample

-

Distilled water

-

Microplate reader or spectrophotometer with a 405 nm filter

-

37°C incubator or water bath

Reagent Preparation:

-

Pefachrome® FXa Solution (4 mM): Dissolve the appropriate amount of Pefachrome® FXa in distilled water to achieve a final concentration of 4 mM.[3][7][8]

-

Buffer Solution: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.4.[3][7][8][9]

-

RVV-X Solution: Reconstitute RVV-X to a concentration of 25 AU/ml in a 25 mM CaCl2 solution.[3][7][8]

Assay Procedure (Microplate Method):

-

Pipette 10 µL of human citrated plasma into a microplate well.[3][7][8]

-

Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.[3][7][8]

-

Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][7][8]

-

Immediately place the microplate in a reader and measure the change in absorbance at 405 nm per minute (ΔOD/min).[3][7][8]

Data Analysis:

The rate of the reaction (ΔOD/min) is proportional to the Factor Xa activity in the sample. A standard curve can be generated using known concentrations of purified Factor Xa to determine the exact concentration in the plasma sample.

Visualizations

Signaling Pathway of Pefachrome® FXa Cleavage

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.

Experimental Workflow for Factor X Determination

Caption: Workflow for the determination of Factor X activity in plasma.

References

- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]

- 2. Enzyme Research | Product List [enzymeresearch.co.uk]

- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]

- 4. pentapharm.com [pentapharm.com]

- 5. pentapharm.com [pentapharm.com]

- 6. pentapharm.com [pentapharm.com]

- 7. avant-medical.com [avant-medical.com]

- 8. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 9. interchim.fr [interchim.fr]

Pefachrome® FXa: A Technical Guide to the Chromogenic Measurement of Factor Xa Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pefachrome® FXa chromogenic assay, a widely utilized method for the quantitative determination of Factor Xa (FXa) activity. This document outlines the core principles of the assay, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Principle of the Pefachrome® FXa Assay

The Pefachrome® FXa assay is a highly sensitive and specific method for measuring the enzymatic activity of Factor Xa, a critical serine protease in the blood coagulation cascade.[1][2] The principle of the assay is based on the cleavage of a synthetic chromogenic peptide substrate by FXa.[3] This substrate is composed of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a chromophore, typically para-nitroaniline (pNA).[3]

In the presence of active FXa, the enzyme hydrolyzes the peptide bond between the arginine residue of the peptide and the pNA molecule. This enzymatic cleavage releases free pNA, which is a yellow-colored compound that absorbs light maximally at a wavelength of 405 nm.[3] The rate of pNA release, measured as the change in absorbance over time (ΔOD/min) at 405 nm, is directly proportional to the enzymatic activity of Factor Xa in the sample.[3] This allows for the precise quantification of FXa activity in various biological samples, including plasma, serum, and cell culture supernatants.[4]

The specificity of the assay is conferred by the unique amino acid sequence of the peptide substrate, which is designed to be preferentially cleaved by Factor Xa.[3] This makes the Pefachrome® FXa assay a valuable tool for a wide range of applications, from basic research and in-process quality control of FXa preparations to the development and monitoring of anticoagulant drugs that target Factor Xa.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative parameters for two common Pefachrome® FXa substrates.

Table 1: Physicochemical and Kinetic Properties of Pefachrome® FXa Substrates

| Parameter | Pefachrome® FXa/LAL 5288 | Pefachrome® FXa 8595 |

| Formula | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | Z-D-Arg-Gly-Arg-pNA · 2HCl |

| Molecular Weight ( g/mol ) | 622.7 | 714.6 |

| Kcat (s⁻¹) | 140 | 290 |

| KM (mM) | 0.106 | Not specified as mol/L, likely a typo in source. A typical value is in the mM range. |

| Solubility in dist. H₂O | Up to 4 mM | > 10 mM |

Data sourced from product information sheets.[5][6][8][9]

Table 2: Typical Assay Conditions

| Parameter | Value |

| Wavelength for Absorbance Measurement | 405 nm |

| Assay Temperature | 37 °C |

| Typical Substrate Concentration | 0.67–1 mM |

| Incubation Time | 15 minutes to 2 hours |

| pH | 8.4 |

Data compiled from various sources.[3]

Experimental Protocols

The following is a suggested protocol for the determination of Factor X in plasma using the Pefachrome® FXa assay. This protocol serves as a general guideline and may require optimization for specific applications.

Materials Required but Not Provided:

-

50 mM Tris-HCl buffer, pH 8.4[8]

-

25 mM Calcium Chloride (CaCl₂) solution[8]

-

Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[8]

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath at 37 °C

-

Calibrators and controls for Factor Xa

Assay Procedure:

-

Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. The Pefachrome® FXa substrate is typically dissolved in distilled water to a stock concentration of 4 mM.[5]

-

Activation of Factor X:

-

Chromogenic Reaction:

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-warmed to 37 °C.

-

Measure the change in absorbance at 405 nm over time (ΔOD/min). The reading can be taken kinetically or as an endpoint measurement after a fixed incubation time.

-

Data Analysis: The Factor Xa activity is proportional to the rate of change in absorbance. A standard curve should be generated using known concentrations of purified Factor Xa to determine the activity in the unknown samples.

Visualizations

The following diagrams illustrate the biochemical pathway of the Pefachrome® FXa assay and a typical experimental workflow.

Caption: Principle of the Pefachrome® FXa chromogenic assay.

Caption: Experimental workflow for Factor Xa measurement in plasma.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Enzyme Research | Product List [enzymeresearch.co.uk]

- 3. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]

- 4. abnova.com [abnova.com]

- 5. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 6. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]

- 7. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. avant-medical.com [avant-medical.com]

Pefachrome® FXa: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core mechanism of action of Pefachrome® FXa, a chromogenic substrate widely utilized in coagulation research and drug development for the quantitative determination of Factor Xa (FXa) activity.[1][2] This document details the biochemical principles, experimental protocols, and key quantitative data associated with its use.

Core Mechanism of Action

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] The fundamental principle behind its operation lies in the specific enzymatic activity of Factor Xa. FXa, a critical serine protease in the blood coagulation cascade, recognizes and cleaves a specific peptide sequence within the Pefachrome® FXa molecule. This cleavage event liberates the pNA group.[1]

Free pNA, when in solution, exhibits a distinct yellow color and produces a measurable absorbance signal at a wavelength of 405 nm.[1] The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample. This linear relationship allows for the precise quantification of FXa activity.[1]

The following diagram illustrates the enzymatic cleavage of Pefachrome® FXa by Factor Xa.

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa releases p-nitroaniline (pNA).

Quantitative Data

Several variants of Pefachrome® FXa are available, each with distinct peptide sequences and kinetic properties. The following table summarizes the key quantitative parameters for various commercially available Pefachrome® FXa products.

| Product Name | Formula | Molecular Weight ( g/mol ) | Km | kcat (s⁻¹) |

| Pefachrome® FXa 8595 / 5288 / 5523 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 0.106 mM | 140 |

| Pefachrome® FXa (analog zu S-2765) | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 0.1 mol/L | 290 |

| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | Not Specified | 154 µM (bovine thrombin) | 1080 min⁻¹ (bovine thrombin) |

Note: The Km and kcat values for Pefachrome® FXa 5277 are specified for its interaction with thrombin, highlighting potential cross-reactivity that should be considered in experimental design.

Experimental Protocols

The following section outlines a typical experimental protocol for the determination of Factor Xa activity in plasma using Pefachrome® FXa. This protocol is provided as a general guideline and may require optimization for specific experimental conditions and high-throughput screening applications.[1]

Materials and Reagents

-

Pefachrome® FXa Substrate: Stored at 2-8°C, protected from light and moisture.[3][4] Reconstituted solutions are stable for 3-6 months under these conditions.[1]

-

Factor X Activator: Russell's Viper Venom (RVV-X), 25 AU/ml in 25 mM CaCl₂.[3][4]

-

Human Citrated Plasma: The sample to be tested.

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.[6]

-

Microplates or Cuvettes.

-

Acetic Acid (50%): To stop the reaction in endpoint assays.[6]

Reagent Preparation

-

Pefachrome® FXa Solution: Prepare a 4 mM solution of Pefachrome® FXa in distilled water.[3][4]

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.4.[4][5]

-

RVV-X Solution: Prepare a 25 AU/ml solution of RVV-X in 25 mM CaCl₂.[3][4]

Assay Procedure (Micro Assay)

The following workflow diagram illustrates the key steps in a typical microplate-based assay for determining Factor Xa activity in plasma.

Caption: Experimental workflow for the determination of Factor Xa activity in plasma.

Step-by-Step Protocol:

-

Activation of Factor X: In a microplate well, add 100 µl of the RVV-X solution to 10 µl of human citrated plasma.[3][4]

-

Incubation: Incubate the mixture for 75 seconds at 37°C to activate Factor X into Factor Xa.[3][4]

-

Reaction Initiation: To the activated plasma mixture, add 790 µl of the assay buffer, followed by 100 µl of the 4 mM Pefachrome® FXa solution.[3][4]

-

Measurement: Immediately begin measuring the change in absorbance at 405 nm (ΔOD/min) using a microplate reader.[3][4] The rate of change in absorbance is proportional to the FXa activity.

For endpoint assays, the reaction can be stopped by adding a defined volume of 50% acetic acid, and the final absorbance is read.[6] It is crucial to include appropriate controls, such as FXa-free samples, and to generate a calibration curve with known concentrations of purified Factor Xa for accurate quantification.[1]

Applications in Research and Drug Development

The specificity and reproducibility of Pefachrome® FXa make it an invaluable tool in several areas of research and development:

-

Diagnostic Assays: Measuring Factor Xa generation in plasma or cell-based assays to investigate thrombotic disorders.[1]

-

Drug Discovery: Screening and characterizing the potency of Factor Xa inhibitors, such as rivaroxaban, through dose-response analyses.[1]

-

Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and the interactions between heparin and antithrombin III.[1]

-

Quality Control: Assessing the activity of purified Factor Xa preparations.[3][4]

References

- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]

- 4. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 5. interchim.fr [interchim.fr]

- 6. avant-medical.com [avant-medical.com]

Pefachrome® FXa: A Technical Guide to its Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and structural properties of Pefachrome® FXa, a widely utilized chromogenic substrate in coagulation research and drug development. This document details its mechanism of action, provides structured data on its chemical properties, and outlines key experimental protocols for its use.

Core Chemical and Physical Properties

Pefachrome® FXa is a synthetic peptide substrate specifically designed for the sensitive and quantitative measurement of Factor Xa (FXa) activity.[1][2][3] Its chemical and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Weight | 622.7 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₇H₄₂N₈O₉ (as acetate) C₂₅H₃₈N₈O₇ · C₂H₄O₂ | [1][4] |

| IUPAC Name | methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate | [5] |

| Synonyms | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH, Pefa-5523 | [2][5] |

| Solubility | Up to 4 mM in distilled water | [2][3] |

| Storage | 2-8°C, protected from moisture and light | [2][3] |

| CAS Number | 80895-10-9 | [1][4] |

Kinetic Parameters

The efficiency of Pefachrome® FXa as a substrate for Factor Xa is defined by its kinetic constants.

| Parameter | Value | Enzyme Source |

| Michaelis Constant (Kₘ) | 0.106 mM | Human Factor Xa[1][2][3] |

| Catalytic Rate Constant (kcat) | 140 s⁻¹ | Human Factor Xa[1][2][3] |

Chemical Structure

Pefachrome® FXa is a synthetic oligopeptide, CH₃OCO-D-CHA-Gly-Arg, covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specific peptide sequence is designed for high selectivity towards Factor Xa.

SMILES: COC(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][5]

InChI: InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1[5]

Mechanism of Action

The utility of Pefachrome® FXa in enzymatic assays is based on a straightforward colorimetric principle. Factor Xa recognizes and specifically cleaves the peptide at the C-terminal side of the Arginine (Arg) residue. This enzymatic hydrolysis releases the para-nitroaniline (pNA) molecule, which is a chromophore. The free pNA exhibits a distinct yellow color and has a maximum absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample.[1]

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa to yield a colored product.

Experimental Protocols

The following provides a detailed methodology for a typical microplate-based assay to determine the activity of Factor X in plasma.

Reagents and Materials

-

Pefachrome® FXa solution: 4 mM in sterile distilled water.[1][2]

-

Russell's Viper Venom-X (RVV-X): 25 AU/mL in 25 mM CaCl₂.[2][3]

-

Human citrated plasma: Sample to be tested.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

37°C incubator or heated microplate reader.

Assay Procedure

-

Preparation of Reagents: Prepare all solutions as described above. Ensure the Pefachrome® FXa solution is fully dissolved.

-

Activation of Factor X:

-

Initiation of Chromogenic Reaction:

-

Measurement:

-

Controls and Calibration:

-

For accurate quantification, it is essential to include controls, such as samples without FXa, and to generate a calibration curve using standards of known Factor Xa concentrations.[1]

-

Experimental Workflow Visualization

Caption: Workflow for the determination of Factor Xa activity using Pefachrome® FXa.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 4. 80895-10-9 CAS MSDS (PEFACHROME(R) FXA*) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Chromogenic Substrate Pefachrome FXa | C25H38N8O7 | CID 9807954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pefachrome® FXa: An In-depth Technical Guide to Substrate Specificity in Coagulation Factor Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Pefachrome® FXa, a chromogenic substrate pivotal in the study of coagulation. This document outlines the biochemical principles of its action, presents available quantitative data on its interaction with coagulation Factor Xa (FXa), discusses its specificity relative to other coagulation factors, and provides detailed experimental protocols. Visual diagrams of the coagulation cascade and experimental workflows are included to facilitate a deeper understanding.

Introduction to Pefachrome® FXa and Chromogenic Substrate Technology

Pefachrome® FXa is a synthetic chromogenic substrate designed for the specific measurement of Factor Xa activity.[1] It belongs to a class of diagnostic and research reagents that have become indispensable in hematology and thrombosis research. The principle of chromogenic substrates lies in their ability to mimic the natural substrates of specific proteases. These synthetic peptides are composed of a short amino acid sequence, which provides specificity for the target enzyme, and a chromophore, typically para-nitroaniline (pNA), which is released upon enzymatic cleavage. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of the target protease.[1]

The specificity of the peptide sequence is paramount for the accurate measurement of a particular coagulation factor in a complex biological sample like plasma, which contains numerous other proteases.[2] This guide will delve into the specificity of Pefachrome® FXa, a critical consideration for its application in research and drug development.

Biochemical Principle of Pefachrome® FXa Action

Pefachrome® FXa is a short peptide conjugated to a p-nitroaniline (pNA) molecule. The peptide sequence is specifically designed to be recognized and cleaved by Factor Xa. The enzymatic reaction proceeds as follows:

Pefachrome® FXa + Factor Xa → Cleaved Peptide + pNA

The released pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the activity of Factor Xa in the sample.

Quantitative Substrate Specificity for Coagulation Factor Xa

Several variants of Pefachrome® FXa are available, each with its own specific peptide sequence and kinetic properties. The specificity and efficiency of the interaction between an enzyme and its substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the available quantitative data for different Pefachrome® FXa products with Factor Xa.

| Product Name | Peptide Sequence | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA | Human FXa | 164 | 119.13 | 0.73 |

| Bovine FXa | 168 | 24.25 | 0.14 | ||

| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA | Not Specified | 100 | 290 | 2.90 |

Note: kcat values for Pefachrome® FXa/LAL 5288 were converted from min⁻¹ to s⁻¹ for consistency.

Specificity for Other Coagulation Factors

While Pefachrome® FXa is designed to be highly specific for Factor Xa, it is crucial for researchers to understand its potential cross-reactivity with other serine proteases in the coagulation cascade. These proteases, including thrombin (Factor IIa), Factor IXa, Factor XIa, Factor XIIa, and activated protein C (APC), share structural similarities and can have overlapping substrate specificities.[3][4]

-

Dedicated Substrates for Other Factors: The manufacturer, Pentapharm, offers a range of other Pefachrome® substrates, each with a distinct peptide sequence tailored for the specific measurement of other coagulation factors, such as Pefachrome® FIXa, Pefachrome® FXIa, and Pefachrome® FXIIa.[5][6][7] The existence of these distinct products strongly suggests that the peptide sequence of Pefachrome® FXa has been optimized for Factor Xa and is not ideal for the efficient cleavage by other coagulation proteases.

-

General Principles of Chromogenic Substrate Design: The development of chromogenic substrates involves screening extensive libraries of peptide sequences to identify one that provides the highest possible selectivity for the target enzyme.[8] This optimization process aims to minimize the rate of hydrolysis by other proteases that may be present in the sample.

In the absence of direct kinetic data, it is a standard practice for researchers to perform their own validation experiments to assess the potential for cross-reactivity in their specific experimental system, especially when high concentrations of other proteases are expected.

Experimental Protocols

The following provides a detailed methodology for the determination of Factor Xa activity in a plasma sample using Pefachrome® FXa. This protocol is a representative example and may require optimization for specific applications.

Objective: To measure the activity of Factor Xa in a citrated plasma sample.

Materials:

-

Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595)

-

Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂

-

Russell's Viper Venom-X (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)

-

Human citrated plasma (test sample)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Thermostated water bath or incubator (37°C)

-

Microtiter plates

Procedure:

-

Reagent Preparation:

-

Prepare a 4 mM solution of Pefachrome® FXa in distilled water.

-

Prepare the Tris-HCl buffer as described above.

-

Reconstitute the RVV-X activator according to the manufacturer's instructions.

-

All reagents should be brought to 37°C before use.

-

-

Activation of Factor X:

-

In a microtiter plate well, add 100 µl of the pre-warmed RVV-X solution.

-

Add 10 µl of the human citrated plasma to the well.

-

Incubate the mixture for exactly 75 seconds at 37°C to activate Factor X to Factor Xa.

-

-

Chromogenic Reaction:

-

To the well containing the activated plasma, add 790 µl of the pre-warmed Tris-HCl buffer.

-

Add 100 µl of the 4 mM Pefachrome® FXa solution to initiate the chromogenic reaction.

-

-

Measurement:

-

Immediately place the microtiter plate in the microplate reader.

-

Measure the change in absorbance at 405 nm over time (kinetic measurement), typically for 5-10 minutes. The rate of change in absorbance (ΔOD/min) is proportional to the Factor Xa activity.

-

-

Data Analysis:

-

The Factor Xa activity in the sample can be determined by comparing the obtained rate to a standard curve prepared with known concentrations of purified Factor Xa.

-

Controls:

-

Blank: A reaction mixture containing all components except the plasma sample to correct for any background absorbance.

-

Negative Control: A reaction mixture containing plasma but no RVV-X to assess the background level of Factor Xa in the sample.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of Pefachrome® FXa.

Coagulation cascade showing the central role of Factor Xa.

Experimental workflow for a Factor Xa chromogenic assay.

Conclusion

Pefachrome® FXa is a highly valuable tool for the specific and quantitative measurement of Factor Xa activity. The available kinetic data demonstrates its high efficiency in cleaving this substrate. While comprehensive quantitative data on its cross-reactivity with other coagulation factors is limited in the public domain, the existence of a portfolio of factor-specific Pefachrome® substrates from the same manufacturer strongly implies a high degree of specificity for its intended target. For rigorous scientific applications, researchers should consider validating the specificity of Pefachrome® FXa within the context of their unique experimental systems. The detailed protocols and conceptual diagrams provided in this guide are intended to support the effective and accurate use of this important research reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentapharm Chromogenic Substrates - Avant Medical [avant-medical.com]

- 3. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel imaging of coagulation pathway proteases activated protein C, thrombin, and factor Xa in human plasma - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pentapharm.com [pentapharm.com]

- 6. Pefachrome® IXa, Chromogenic Substrate for Factor IXa [loxo.de]

- 7. interchim.fr [interchim.fr]

- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Pefachrome® FXa: A Technical Guide to its Kinetic Parameters with Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic parameters of Pefachrome® FXa, a chromogenic substrate used for the determination of Factor Xa (FXa) activity. This document details the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for different variants of Pefachrome® FXa, outlines the experimental protocols for their determination, and situates the substrate's application within the broader context of the blood coagulation cascade.

Core Kinetic Data

The enzymatic activity of Factor Xa on Pefachrome® FXa can be characterized by the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. The key parameters, Km and kcat, provide insights into the substrate's affinity for the enzyme and the enzyme's catalytic efficiency, respectively. Several variants of Pefachrome® FXa are commercially available, each with distinct kinetic properties.

| Substrate Variant | Product Code/Synonym | Km (Michaelis-Menten Constant) | kcat (Catalytic Rate Constant) |

| Pefachrome® FXa | Pefa-5523, 80895-10-9 | 0.106 mM[1][2] | 140 s⁻¹[1][2] |

| Pefachrome® FXa 8595 | S-2765 | 0.1 mol/L* | 290 s⁻¹[3][4] |

*Note: The reported Km value of 0.1 mol/L for Pefachrome® FXa 8595 is likely a typographical error in the source material and is presumed to be 0.1 mM, a typical order of magnitude for such enzyme-substrate interactions.

Understanding the Mechanism of Action

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) group.[2] Factor Xa, a serine protease, specifically recognizes and cleaves the peptide sequence, releasing the pNA chromophore.[1][3][4] The liberated pNA absorbs light at a wavelength of 405 nm, and the rate of its release is directly proportional to the enzymatic activity of Factor Xa.[2]

Factor Xa in the Blood Coagulation Cascade

Factor Xa is a critical enzyme in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of fibrin from fibrinogen, leading to the formation of a stable blood clot. The central role of Factor Xa makes it a key target for anticoagulant therapies.

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a general procedure for measuring the activity of Factor Xa in a plasma sample using Pefachrome® FXa.

Materials:

-

Pefachrome® FXa

-

Human citrated plasma

-

Russell's viper venom-X (RVV-X) solution (e.g., 25 AU/ml in 25 mM CaCl₂)

-

Tris-HCl buffer (50 mM, pH 8.4)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

Incubator or water bath at 37°C

Procedure:

-

Pre-warm all reagents and the microplate/cuvettes to 37°C.

-

In a microplate well or cuvette, combine 0.100 ml of the RVV-X solution with 0.010 ml of human citrated plasma.

-

Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.

-

Add 0.790 ml of the Tris-HCl buffer.

-

Initiate the reaction by adding 0.100 ml of a 4 mM Pefachrome® FXa solution (dissolved in water).

-

Immediately measure the change in absorbance at 405 nm over time (ΔOD/min).

Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the methodology for determining the Km and kcat of Factor Xa with Pefachrome® FXa. This requires purified Factor Xa and involves measuring the initial reaction rate at various substrate concentrations.

Materials:

-

Purified Factor Xa of known concentration

-

Pefachrome® FXa

-

Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂

-

Microplate reader or spectrophotometer with kinetic measurement capabilities at 405 nm

-

Thermostated cuvette holder or plate reader at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified Factor Xa in the Tris-HCl buffer. The final enzyme concentration in the assay should be in the low nanomolar range and kept constant.

-

Prepare a series of Pefachrome® FXa solutions in the Tris-HCl buffer at different concentrations. The concentration range should typically span from approximately 0.1 * Km to 10 * Km.

-

-

Assay Execution:

-

Set up a series of reactions in microplate wells or cuvettes. Each reaction should contain the Tris-HCl buffer and a fixed, low concentration of Factor Xa.

-

Pre-incubate the enzyme solutions at 37°C.

-

Initiate each reaction by adding one of the varying concentrations of the Pefachrome® FXa substrate solution.

-

Immediately measure the initial rate of the reaction (v₀) by monitoring the increase in absorbance at 405 nm over a short period, ensuring the reaction is in the linear phase.

-

-

Data Analysis:

-

Convert the rate of change in absorbance (ΔOD/min) to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm.

-

Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

-

Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration used in the assay.

-

References

Pefachrome® FXa: A Technical Guide for Hemostasis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pefachrome® FXa, a chromogenic substrate pivotal for basic research in hemostasis. Designed for researchers, scientists, and professionals in drug development, this document details the substrate's core properties, experimental applications, and the biochemical principles underlying its utility in quantifying Factor Xa (FXa) activity.

Core Principles and Mechanism of Action

Pefachrome® FXa is a synthetic oligopeptide substrate covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specificity of the peptide sequence is engineered for selective cleavage by Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Upon enzymatic cleavage by FXa, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity of FXa, enabling its precise quantification.[1] This principle forms the basis of its application in various coagulation assays, diagnostic applications for conditions like COVID-19-related thrombosis, and in the discovery and validation of FXa inhibitors.[1]

Quantitative Data and Product Specifications

Several variants of Pefachrome® FXa are available, each with distinct characteristics. The following table summarizes the key quantitative data for some of the common Pefachrome® FXa products.

| Product Name | Formula | Molecular Weight ( g/mol ) | Kcat (s⁻¹) | Km | Solubility |

| Pefachrome® FXa 8595 (corresp. S-2765) | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 290 | 0.1 mol/L | > 10 mM in distilled H₂O |

| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 140 | 0.106 mM | Up to 4 mM in distilled H₂O |

| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | - | 5643 min⁻¹ (human thrombin) | 233 µM (human thrombin) | - |

| Pefachrome® FXa (Pefa-5523) | CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH | 622.7 | 140 | 0.106 mM | Up to 4 mM in distilled H₂O |

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a method for measuring the activity of Factor X in human citrated plasma after its activation to Factor Xa.

Materials:

-

Pefachrome® FXa solution (4 mM in distilled water)

-

Human citrated plasma

-

Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[4][5]

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Pre-warm all reagents and the microplate to 37°C.

-

In a microplate well, add 10 µL of human citrated plasma.

-

Add 100 µL of the RVV-X solution to the well to initiate the activation of Factor X to Factor Xa.

-

Add 790 µL of pre-warmed Tris-HCl buffer to the well.

-

Add 100 µL of the Pefachrome® FXa solution to the well to start the chromogenic reaction.

-

Immediately place the microplate in the reader and measure the change in absorbance per minute (ΔOD/min) at 405 nm.[4][5] The rate of change is proportional to the FXa activity.

Controls:

-

Blank: A reaction mixture without plasma to determine the background rate of substrate hydrolysis.

-

Calibration Curve: A series of reactions with known concentrations of purified Factor Xa to correlate ΔOD/min with absolute enzyme activity.

High-Throughput Screening of Factor Xa Inhibitors

This protocol is optimized for screening potential FXa inhibitors in a 96-well plate format.

Materials:

-

Purified human Factor Xa

-

Pefachrome® FXa solution (1-2 mM in assay buffer)

-

Assay Buffer: 50 mM Tris-HCl, 25 mM CaCl₂, pH 8.4[1]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader with kinetic measurement capabilities

Procedure:

-

Add 2 µL of the test compound solution (or vehicle control) to the wells of a 96-well plate.

-

Add 50 µL of the purified human Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the Pefachrome® FXa solution to each well.

-

Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 15 minutes.[1]

-

Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each test compound relative to the vehicle control.

Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to Pefachrome® FXa Product Variants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pefachrome® FXa series of chromogenic substrates, designed for the accurate and sensitive measurement of Factor Xa (FXa) activity. Understanding the nuances of each product variant is crucial for selecting the optimal reagent for specific research, diagnostic, and drug development applications. This document details the biochemical properties, comparative data, and experimental protocols associated with these substrates.

Introduction to Pefachrome® FXa Chromogenic Substrates

Pefachrome® FXa substrates are synthetic oligopeptides linked to a p-nitroaniline (pNA) chromophore. The principle of detection lies in the enzymatic cleavage of the peptide sequence by Factor Xa, which releases the pNA group. This release results in a measurable increase in absorbance at 405 nm, directly proportional to the FXa activity in the sample.[1] These substrates are invaluable tools for a variety of applications, including:

-

Diagnostic Assays: Quantifying FXa generation in plasma and cell-based models.[1]

-

Drug Discovery: Screening and characterization of Factor Xa inhibitors, such as direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.[1]

-

Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and interactions with cofactors and inhibitors.[1]

Pefachrome® FXa Product Variants: A Comparative Analysis

The Pefachrome® FXa family includes several variants, each with distinct peptide sequences that confer differences in kinetic properties and selectivity. The choice of substrate can significantly impact assay sensitivity, specificity, and dynamic range.

Biochemical and Kinetic Properties

The following table summarizes the key quantitative data for the primary Pefachrome® FXa product variants. This allows for a direct comparison of their performance characteristics.

| Product Variant | Chemical Formula | Molecular Weight ( g/mol ) | K_m (µM) for human FXa | k_cat (s⁻¹) for human FXa |

| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 60 | 290 |

| Pefachrome® FXa 5279 | CH₃OCO-D-CHG-Gly-Arg-pNA · AcOH | Not specified | 97 | 76.5 |

| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 106 | 140 |

| Pefachrome® FXa 2732 | Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA · HCl | Not specified | 176 | Not specified |

| Pefachrome® FXa 5277 | CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH | Not specified | 233 | Not specified |

| Pefachrome® FXa 5278 | CH₃OCO-D-Nle-Gly-Arg-pNA · AcOH | Not specified | Not available | Not available |

Data sourced from product datasheets and catalogs.[2]

Selectivity Profile

A critical parameter for any chromogenic substrate is its selectivity for the target enzyme over other proteases that may be present in the sample, particularly thrombin in coagulation assays. Higher selectivity minimizes off-target cleavage and ensures more accurate measurement of FXa activity.

| Product Variant | Selectivity over Thrombin |

| Pefachrome® FXa 5288 | 12.7-fold |

| Pefachrome® FXa 5279 | 3.8-fold |

| Pefachrome® FXa 5277 | 1.5-fold |

The selectivity is influenced by the amino acid composition of the peptide chain. For instance, the bulky D-cyclohexylalanine (D-CHA) in Pefachrome® FXa 5288 provides steric hindrance that limits access by thrombin while being accommodated by the S3 pocket of Factor Xa, leading to its superior selectivity.[3]

Signaling Pathway: The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of a fibrin clot. Understanding this pathway is essential for interpreting data from FXa activity assays.

Caption: The Coagulation Cascade showing the central role of Factor Xa.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Pefachrome® FXa substrates in common applications.

General Factor Xa Activity Assay (using Pefachrome® FXa 8595)

This protocol is a standard method for determining the activity of Factor Xa in purified systems or plasma.

Materials:

-

Pefachrome® FXa 8595

-

Tris-HCl buffer (50 mM, pH 8.4)

-

Calcium Chloride (CaCl₂) solution (25 mM)

-

Russell's Viper Venom (RVV-X) for plasma samples

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Pefachrome® FXa 8595 (e.g., 4 mM in sterile distilled water). Store protected from light at 2-8°C.

-

Prepare the assay buffer by mixing the Tris-HCl and CaCl₂ solutions.

-

-

Assay Setup (Microplate):

-

For plasma samples, activate Factor X to Factor Xa by incubating 10 µL of citrated plasma with 100 µL of RVV-X at 37°C for 75 seconds.

-

For purified enzyme, dilute the Factor Xa to the desired concentration in the assay buffer.

-

Add 790 µL of pre-warmed assay buffer to each well.

-

Add the activated plasma sample or purified enzyme to the wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 100 µL of the Pefachrome® FXa 8595 stock solution to each well.

-

Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C. The reading interval can be set to every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Determine the rate of pNA release (ΔOD/min) from the linear portion of the kinetic curve.

-

The Factor Xa activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9650 M⁻¹cm⁻¹).

-

Caption: Experimental workflow for a typical Factor Xa activity assay.

Factor Xa Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential Factor Xa inhibitors.

Materials:

-

Pefachrome® FXa substrate (e.g., Pefachrome® FXa/LAL 5288 for high selectivity)

-

Purified human Factor Xa

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 25 mM CaCl₂)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chosen Pefachrome® FXa substrate.

-

Dilute the purified human Factor Xa in the assay buffer to a working concentration (e.g., 0.5 nM).

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume (e.g., 10 µL) of each test compound dilution. Include a vehicle control (solvent only) and a positive control (a known FXa inhibitor).

-

Add the diluted Factor Xa solution (e.g., 40 µL) to all wells and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Pefachrome® FXa substrate solution (e.g., 50 µL) to all wells.

-

Measure the absorbance at 405 nm in kinetic or endpoint mode.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Logical relationship in a Factor Xa inhibitor screening assay.

Conclusion

The Pefachrome® FXa range of chromogenic substrates offers a versatile and reliable solution for the quantification of Factor Xa activity. The availability of different variants with distinct kinetic properties and selectivities allows researchers to tailor their assays to specific experimental needs. By understanding the principles of the assay, the role of Factor Xa in coagulation, and by following standardized protocols, scientists and drug development professionals can generate high-quality, reproducible data for their research and development endeavors.

References

Pefachrome® fXa: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental application of Pefachrome® fXa, a chromogenic substrate essential for the quantification of Factor Xa (FXa) activity in coagulation studies. The information is compiled to ensure safe laboratory practices and accurate experimental outcomes.

Product Identification and Properties

Pefachrome® fXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] It is utilized in research and quality control for measuring FXa activity.[2][3][4] Different variants of Pefachrome® fXa are available, each with specific characteristics.

Table 1: Chemical and Physical Properties of Pefachrome® fXa Variants

| Property | Pefachrome® FXa (General) | Pefachrome® FXa 5278 | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 |

| CAS Number | 80895-10-9[1] | --- | --- | --- |

| Molecular Formula | C25H38N8O7.C2H4O2[5] | CH3OCO-D-Nle-Gly-Arg-pNA · AcOH[6] | Z-D-Arg-Gly-Arg-pNA · 2HCl[3] | CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[4] |

| Molecular Weight | 622.7 g/mol [2][5] | --- | 714.6 g/mol [3] | 622.7 g/mol [4] |

| Form | Solid Powder[5][7] | --- | --- | --- |

| Color | White to off-white or light yellowish[5][7] | --- | --- | --- |

| Odor | Odorless[7] | --- | --- | --- |

| Solubility | Up to 4 mM in distilled H2O[2][4] | --- | > 10 mM in distilled H2O[3] | Up to 4 mM in distilled H2O[4] |

| Storage Temperature | 2-8°C[2][3][4][5][7] | --- | 2 - 8°C[3] | 2-8°C[4] |

Safety and Handling

While Pefachrome® fXa is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety protocols.[7] The health hazards of this substance have not been thoroughly investigated.[7]

Table 2: Hazard and Precautionary Information

| Hazard Type | Information | Source |

| Health Hazards | The health hazards for this substance have not been thoroughly investigated. Free pNA is classified as toxic, and these properties may be present when bound to the peptide. | [7] |

| PBT and vPvB Assessment | The product contains no known PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substances. | [7] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Respiratory Protection: Use a suitable respiratory protective device in case of insufficient ventilation.[7]

-

Hand Protection: Wear protective gloves compliant with EU Directive 89/686/EEC and standard EN374.[7]

-

Eye/Face Protection: Safety glasses or goggles are recommended.[8]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[7]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor. | [7] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. | [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [7] |

| Ingestion | Immediately call a POISON CENTER or doctor. | [7] |

Handling and Storage

Proper handling and storage are vital to maintain the integrity of Pefachrome® fXa.

-

Handling: Avoid skin and eye contact, and inhalation of particles.[7] Ensure good ventilation and wash hands before breaks and at the end of work.[7]

-

Storage: Store in a dry place, protected from light, at a temperature between +2 and +8°C.[7] Keep the product unopened until use to avoid contamination.[2][3][4] Shipment of the product does not require cooling.[2][3][4]

Accidental Release Measures

In the event of a spill:

-

Avoid skin and eye contact and inhalation of dust.[7]

-

Do not allow the product to enter the sewage system or any water course.[7]

-

Mechanically pick up the spilled material and collect it in suitable containers.[7]

-

Clean the affected area carefully and ensure adequate ventilation.[7]

-

Avoid the formation of dust.[7]

Experimental Protocols

Pefachrome® fXa is a highly sensitive chromogenic substrate used for the determination of FXa activity.[2][3][4] The principle of the assay is the cleavage of the p-nitroaniline (pNA) from the peptide by FXa, which results in a measurable increase in absorbance at 405 nm.[1]

Biochemical Mechanism of Action

The enzymatic reaction is as follows: CH3OCO-D-CHA-Gly-Arg-pNA + FXa ==> CH3OCO-D-CHA-Gly-Arg-OH + pNA[2]

Caption: Enzymatic cleavage of Pefachrome® fXa by Factor Xa.

Micro Assay for Factor X Determination in Plasma

This protocol is a suggested method for determining Factor X activity in human citrated plasma.[1][2][3][4]

Materials:

Procedure:

-

Activation of Factor X:

-

Chromogenic Reaction:

-

Measurement:

Caption: Experimental workflow for Factor X determination.

Table 4: Kinetic Parameters of Pefachrome® fXa Variants

| Parameter | Pefachrome® FXa (General) | Pefachrome® FXa 8595 | Pefachrome® FXa/LAL 5288 |

| KM | 0.106 mM[1][2] | 0.1 mol/L[3] | 0.106 mM[4] |

| kcat | 140 s-1[1][2] | 290 s-1[3] | 140 s-1[4] |

Disposal Considerations

Dispose of the product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter sewers or water systems.[7]

This document is intended for informational purposes for trained professionals and does not replace a formal risk assessment that should be conducted in your laboratory. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed safety information.

References

- 1. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. avant-medical.com [avant-medical.com]

- 4. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 5. 80895-10-9 CAS MSDS (PEFACHROME(R) FXA*) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pentapharm.com [pentapharm.com]

- 7. pentapharm.com [pentapharm.com]

- 8. pentapharm.com [pentapharm.com]

Methodological & Application

Pefachrome® FXa Assay: Application Notes and Protocols for Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefachrome® FXa is a highly sensitive chromogenic substrate designed for the determination of Factor Xa (FXa) activity in plasma and other biological samples.[1][2][3][4] This synthetic peptide is conjugated to a para-nitroaniline (pNA) chromophore.[5] When cleaved by FXa, pNA is released, resulting in a colorimetric signal that can be quantified spectrophotometrically at 405 nm.[5] The rate of pNA release is directly proportional to the FXa activity in the sample. This assay is a valuable tool in coagulation studies, diagnostic applications for measuring FXa generation, and in drug discovery for screening and characterizing FXa inhibitors.[5]

Principle of the Assay

The biochemical mechanism involves the enzymatic cleavage of the Pefachrome® FXa substrate by Factor Xa. The reaction proceeds as follows:

CH₃OCO-D-CHA-Gly-Arg-pNA + FXa → CH₃OCO-D-CHA-Gly-Arg-OH + pNA[1][2]

The liberated pNA produces a yellow color, and the change in absorbance at 405 nm over time (ΔOD/min) is measured to determine the FXa activity.[1][3][4]

Coagulation Cascade and the Role of Factor Xa

Factor Xa is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways.[6][7] Both pathways lead to the activation of Factor X to Factor Xa.[8][9] Factor Xa, in complex with its cofactor Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7][8] Thrombin then cleaves fibrinogen to form fibrin, which polymerizes to form a stable blood clot.[8] Due to its central role, Factor Xa is a key target for anticoagulant drugs.

Materials and Reagents

Materials Provided

-

Pefachrome® FXa Substrate

Materials Required but Not Provided

-

Russell's Viper Venom (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)[1][2]

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

Incubator or water bath at 37°C

-

Pipettes and tips

-

Microplates or cuvettes

Reagent Preparation and Storage

| Reagent | Preparation | Storage |

| Pefachrome® FXa | Dissolve in distilled water to a final concentration of 4 mM.[1][2] | Store unopened at 2-8°C, protected from moisture and light.[1][2][3][4] |

| Tris-HCl Buffer | Prepare a 50 mM solution and adjust pH to 8.4. | Store at room temperature or 2-8°C. |

| CaCl₂ Solution | Prepare a 25 mM solution in distilled water. | Store at room temperature. |

| RVV-X Activator | Reconstitute in 25 mM CaCl₂ to a concentration of 25 AU/ml. | Refer to manufacturer's instructions for storage. |

Experimental Protocol: Determination of Factor X in Plasma

This protocol is a suggested micro-assay for the determination of Factor X in human citrated plasma.[1][2][3][4]

Step-by-Step Procedure:

-

Factor X Activation:

-

Chromogenic Reaction:

-

Measurement:

Data Analysis

The activity of Factor Xa is proportional to the rate of pNA release, which is measured as the change in absorbance per minute (ΔOD/min). For quantitative results, a standard curve should be generated using a reference plasma with known Factor X activity. The results for unknown samples can then be interpolated from this standard curve.

Performance Characteristics

| Parameter | Value | Reference |

| Molecular Weight | 622.7 g/mol | [1][2] |

| Kcat | 140 s⁻¹ | [1][2] |

| KM | 0.106 mM | [1][2] |

| Solubility | Up to 4 mM in distilled H₂O | [1][2] |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no signal | - Inactive reagents- Incorrect wavelength- Insufficient incubation time | - Check reagent expiration dates and storage conditions- Ensure reader is set to 405 nm- Verify incubation time and temperature |

| High background | - Contaminated reagents- Spontaneous substrate hydrolysis | - Use fresh, high-quality reagents- Prepare substrate solution fresh daily |

| Poor reproducibility | - Pipetting errors- Temperature fluctuations | - Calibrate pipettes regularly- Ensure consistent temperature control throughout the assay |

Conclusion

The Pefachrome® FXa assay provides a reliable and sensitive method for determining the activity of Factor Xa in plasma samples. Its straightforward protocol and robust performance make it an essential tool for research and development in the field of hemostasis and thrombosis.

For Research Use Only. Not for use in diagnostic procedures.

References

- 1. Pefachrome® FXa/LAL 5288, Chromogenic Substrate for Factor Xa [loxo.de]

- 2. interchim.fr [interchim.fr]

- 3. avant-medical.com [avant-medical.com]

- 4. Pefachrome® FXa 8595, Chromogenic Substrate for Factor Xa (analog zu S-2765) [loxo.de]

- 5. Pefachrome(R) fxa* | 80895-10-9 | Benchchem [benchchem.com]

- 6. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor X - Wikipedia [en.wikipedia.org]

- 8. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

Standard Operating Procedure for Pefachrome® FXa Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1][2] Due to its central role, FXa has become a major target for the development of anticoagulant drugs. The Pefachrome® FXa assay is a highly sensitive and specific chromogenic method used to measure the activity of Factor Xa. This assay is widely employed in basic research, clinical diagnostics, and pharmaceutical drug development for applications such as determining FXa activity in biological samples, studying enzyme kinetics, and screening for FXa inhibitors.

This document provides detailed application notes and protocols for the use of the Pefachrome® FXa assay.

Principle of the Assay

The Pefachrome® FXa assay is based on the enzymatic cleavage of a synthetic chromogenic substrate by Factor Xa. The substrate consists of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a para-nitroaniline (pNA) molecule. When FXa cleaves the peptide bond, pNA is released. Free pNA is a chromophore that absorbs light at 405 nm, producing a yellow color. The rate of pNA release, measured as the change in absorbance at 405 nm over time (ΔOD/min), is directly proportional to the enzymatic activity of Factor Xa in the sample.

Materials and Reagents

-

Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595 or Pefachrome® FXa/LAL 5288)

-

Purified human Factor Xa (for standard curve and kinetic studies)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.4)

-

Calcium Chloride (CaCl2) solution (e.g., 25 mM)

-

Russell's Viper Venom-X (RVV-X) (for plasma samples)

-

Human citrated plasma (for plasma-based assays)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Thermostatically controlled incubator or water bath (37°C)

-

96-well microplates

-

Pipettes and tips

-

Distilled or deionized water

-

Acetic acid (50%) or other stopping reagent (for endpoint assays)

Reagent Preparation and Storage

-

Pefachrome® FXa Substrate: Reconstitute the lyophilized substrate in distilled water to the desired stock concentration (e.g., 4 mM). Store the reconstituted solution at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Factor Xa Enzyme: Prepare a stock solution of purified Factor Xa in a suitable buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare the Tris-HCl buffer with CaCl2 and adjust the pH to 8.4. Store at room temperature or 4°C.

-

RVV-X: Reconstitute according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determination of Factor Xa Activity in Plasma

This protocol is designed for the quantitative measurement of Factor Xa activity in human citrated plasma.

Procedure:

-

Plasma Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

-

Activation of Factor X:

-

In a microplate well, add 10 µL of human citrated plasma.

-

Add 100 µL of RVV-X solution (25 AU/ml in 25 mM CaCl2).

-

Incubate for 75 seconds at 37°C to activate Factor X to Factor Xa.

-

-

Chromogenic Reaction:

-

Add 790 µL of pre-warmed assay buffer (50 mM Tris-HCl, pH 8.4).

-

Add 100 µL of 4 mM Pefachrome® FXa substrate solution.

-

-

Measurement:

-

Immediately place the microplate in a reader pre-set to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation time (endpoint assay). For kinetic assays, record the absorbance every 30 seconds for 15 minutes.

-

Protocol 2: Kinetic Analysis of Purified Factor Xa

This protocol is for determining the kinetic parameters (Km and Vmax) of purified Factor Xa.

Procedure:

-

Enzyme Preparation: Prepare serial dilutions of purified Factor Xa in assay buffer.

-

Substrate Preparation: Prepare a range of Pefachrome® FXa substrate concentrations (e.g., 0.1 to 4 mM) in assay buffer.

-

Reaction Setup:

-

In a microplate, add a fixed concentration of purified Factor Xa (e.g., 0.5 nM) to each well.

-

Add varying concentrations of the Pefachrome® FXa substrate to initiate the reaction.

-

-

Measurement:

-

Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance at 405 nm over a short period where the reaction is linear.

-

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Software such as GraphPad Prism can be used for non-linear regression analysis.[3]

-

Protocol 3: Screening of Factor Xa Inhibitors

This protocol is designed to screen for and characterize potential inhibitors of Factor Xa.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

-

Pre-incubation:

-

In a microplate, add a fixed concentration of purified Factor Xa to each well.

-

Add the different concentrations of the test inhibitor.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Chromogenic Reaction:

-

Add a fixed concentration of Pefachrome® FXa substrate to each well to start the reaction. The substrate concentration should ideally be close to the Km value for optimal sensitivity.

-

-

Measurement:

-

Measure the residual Factor Xa activity by monitoring the change in absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

For determining the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using methods such as the Dixon or Cheng-Prusoff equations.

-

Data Presentation

Table 1: Kinetic Parameters of Pefachrome® FXa Substrates

| Substrate Name | Formula | Molecular Weight ( g/mol ) | KM | kcat (s⁻¹) |

| Pefachrome® FXa/LAL 5288 | CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH | 622.7 | 0.106 mM | 140 |

| Pefachrome® FXa 8595 | Z-D-Arg-Gly-Arg-pNA · 2HCl | 714.6 | 0.1 M | 290 |

Data sourced from product information sheets.[1][2]

Table 2: Ki Values of Selected Direct Factor Xa Inhibitors

| Inhibitor | Ki (nM) | Assay Conditions |

| BAY 59-7939 (Rivaroxaban) | 0.7 ± 0.01 | 50 mM Tris-HCl, pH 8.4, 25 mM CaCl₂, 0.5 nM FXa |

| Apixaban | ~0.8 | Purified system |

| Edoxaban | ~0.5 | Purified system |

Note: Ki values can vary depending on the specific assay conditions.

Visualizations

Coagulation Cascade Signaling Pathway

Caption: The Coagulation Cascade highlighting the central role of Factor Xa.

Experimental Workflow for FXa Inhibitor Screening

Caption: Workflow for screening and characterizing Factor Xa inhibitors.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or low signal | Inactive enzyme | Use a fresh aliquot of Factor Xa; ensure proper storage. |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Expired or degraded substrate | Use a fresh, properly stored Pefachrome® FXa substrate. | |

| High background | Contaminated reagents | Use fresh, high-purity reagents and water. |

| Autohydrolysis of substrate | Prepare substrate solution fresh before each experiment. | |

| Inconsistent results | Pipetting errors | Calibrate pipettes regularly; ensure accurate and consistent pipetting. |

| Temperature fluctuations | Maintain a constant temperature (37°C) throughout the assay. | |

| Bubbles in wells | Be careful during pipetting to avoid introducing bubbles; centrifuge the plate briefly before reading. |

Conclusion

The Pefachrome® FXa assay is a robust and reliable method for the quantitative determination of Factor Xa activity. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of the coagulation cascade and the development of novel anticoagulant therapies. Adherence to the outlined procedures and troubleshooting guidelines will help ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for Measuring Purified Factor Xa Activity using Pefachrome® FXa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin. The precise measurement of purified Factor Xa activity is essential for a variety of research and drug development applications, including the characterization of FXa inhibitors, quality control of FXa preparations, and structure-function relationship studies. Pefachrome® FXa is a highly sensitive and specific chromogenic peptide substrate designed for the quantitative determination of Factor Xa activity.[1][2][3][4] This document provides detailed application notes and protocols for the use of Pefachrome® FXa in measuring the activity of purified Factor Xa.

Principle of the Assay

The Pefachrome® FXa assay is a colorimetric method based on the enzymatic cleavage of a synthetic peptide substrate by Factor Xa. The substrate, CH3OCO-D-CHA-Gly-Arg-pNA, is specifically recognized and cleaved by Factor Xa at the C-terminal end of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[1][5] The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.

Materials and Reagents

-

Pefachrome® FXa substrate (e.g., Pefa-5523)

-

Purified Human Factor Xa

-

Assay Buffer: 50 mM Tris-HCl, pH 8.4

-

Calcium Chloride (CaCl2) solution: 25 mM

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Standard laboratory pipettes and sterile, nuclease-free pipette tips

-

Reagent reservoirs

-

Incubator set to 37°C (optional, for kinetic assays)

Data Presentation

Table 1: Kinetic Parameters of Pefachrome® FXa (Pefa-5523)

| Parameter | Value | Reference |

| Formula | CH3OCO-D-CHA-Gly-Arg-pNA·AcOH | [2] |

| Molecular Weight | 622.7 g/mol | [2] |

| Michaelis Constant (KM) | 0.106 mM | [2][3] |

| Catalytic Rate Constant (kcat) | 140 s⁻¹ | [2][3] |

| Solubility | Up to 4 mM in distilled H₂O | [2][3] |

Table 2: Example of a Standard Curve for Purified Factor Xa Activity

| Purified Factor Xa Concentration (ng/mL) | Absorbance at 405 nm (ΔOD/min) |

| 100 | 0.250 |

| 50 | 0.125 |

| 25 | 0.062 |

| 12.5 | 0.031 |

| 6.25 | 0.015 |

| 0 (Blank) | 0.002 |

Table 3: Example Data for Inhibition of Purified Factor Xa by Rivaroxaban

| Rivaroxaban Concentration (nM) | Factor Xa Activity (% of Control) |

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 55 |

| 1.0 | 30 |

| 5.0 | 10 |

| 10.0 | 5 |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer (50 mM Tris-HCl, pH 8.4): Prepare a stock solution of Tris-HCl and adjust the pH to 8.4. Dilute to the final concentration of 50 mM with distilled water.

-

Pefachrome® FXa Solution (1 mM): Dissolve the Pefachrome® FXa substrate in the Assay Buffer to a final concentration of 1 mM. Store protected from light.

-

Purified Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (as recommended by the supplier) to a known stock concentration.

-

Calcium Chloride Solution (25 mM): Dissolve CaCl₂ in distilled water to a final concentration of 25 mM.

Protocol 2: Generation of a Standard Curve for Purified Factor Xa

-

Prepare Factor Xa Standards: Perform serial dilutions of the purified Factor Xa stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0-100 ng/mL), as shown in Table 2.

-

Assay Setup: In a 96-well microplate, add 50 µL of each Factor Xa standard dilution in duplicate. Include a blank control containing 50 µL of Assay Buffer only.

-

Initiate Reaction: Add 50 µL of 1 mM Pefachrome® FXa solution to each well.

-

Incubation and Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-30 minutes) at 37°C and then stop the reaction with a suitable stop solution (e.g., 50 µL of 2% acetic acid) before reading the final absorbance at 405 nm.

-

Data Analysis: Calculate the rate of reaction (ΔOD/min) for each standard. Plot the ΔOD/min against the corresponding Factor Xa concentration to generate a standard curve.

Protocol 3: Measurement of an Unknown Purified Factor Xa Sample

-